molecular formula C9H7NO3 B12876036 4-Aminobenzofuran-3-carboxylic acid

4-Aminobenzofuran-3-carboxylic acid

Cat. No.: B12876036
M. Wt: 177.16 g/mol
InChI Key: NMGJYGIDANZQSL-UHFFFAOYSA-N
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Description

4-Aminobenzofuran-3-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of an amino group at the 4-position and a carboxylic acid group at the 3-position makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminobenzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method utilizes readily available starting materials such as Fe(III) salt, oxidants like di-tert-butyl peroxide, and ligands such as 1,10-phenanthroline . Another method involves the dehydration of phenoxyalkanone under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced benzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Mechanism of Action

The mechanism of action of 4-Aminobenzofuran-3-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit microbial growth by interfering with cell wall synthesis or protein function . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminobenzofuran-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the benzofuran ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other benzofuran derivatives.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

4-amino-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H7NO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,10H2,(H,11,12)

InChI Key

NMGJYGIDANZQSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC=C2C(=O)O)N

Origin of Product

United States

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